molecular formula C6H4BrNS B6618750 2-(4-bromothiophen-3-yl)acetonitrile CAS No. 1305329-76-3

2-(4-bromothiophen-3-yl)acetonitrile

Cat. No.: B6618750
CAS No.: 1305329-76-3
M. Wt: 202.07 g/mol
InChI Key: KSIUCNSNELRLQL-UHFFFAOYSA-N
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Description

2-(4-bromothiophen-3-yl)acetonitrile: is an organic compound with the molecular formula C6H3BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The bromine atom is attached to the fourth position of the thiophene ring, and the acetonitrile group is attached to the third position

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Products such as 2-(4-aminothiophen-3-yl)acetonitrile or 2-(4-thiocyanatothiophen-3-yl)acetonitrile.

    Oxidation: Products like 2-(4-bromothiophen-3-yl)sulfoxide or 2-(4-bromothiophen-3-yl)sulfone.

    Reduction: Products such as 2-(4-bromothiophen-3-yl)ethylamine.

Scientific Research Applications

Chemistry: 2-(4-bromothiophen-3-yl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of 2-(4-bromothiophen-3-yl)acetonitrile depends on its specific applicationFor example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the bromine atom can participate in halogen bonding . These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 2-(4-chlorothiophen-3-yl)acetonitrile
  • 2-(4-fluorothiophen-3-yl)acetonitrile
  • 2-(4-iodothiophen-3-yl)acetonitrile

Comparison: Compared to its analogs, 2-(4-bromothiophen-3-yl)acetonitrile has unique properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s reactivity and interactions with other molecules . This makes this compound a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-bromothiophen-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-6-4-9-3-5(6)1-2-8/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIUCNSNELRLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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